2-Amino-6-methylphenol

Description

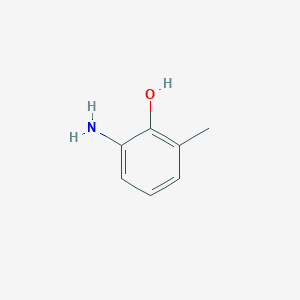

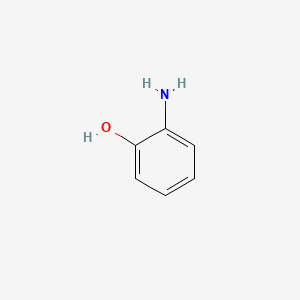

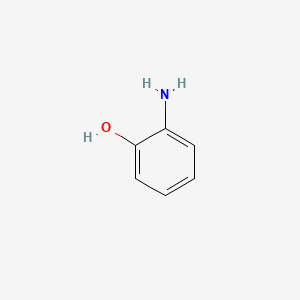

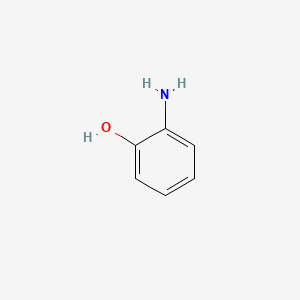

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKEYVDQYGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170179 | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-22-9 | |

| Record name | 2-Amino-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-6-methylphenol: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-6-methylphenol (IUPAC name: this compound; CAS No: 17672-22-9), a crucial intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] From the perspective of a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale for key experimental decisions, ensuring a robust and reproducible workflow.

Strategic Importance and Physicochemical Profile

This compound, also known as 6-amino-o-cresol, is an aromatic organic compound featuring an amino (-NH2) and a hydroxyl (-OH) group on a methyl-substituted benzene ring.[1] This unique substitution pattern makes it a versatile building block, particularly in medicinal chemistry and dye synthesis.[2] Its ability to participate in a wide range of chemical reactions is attributed to the nucleophilic nature of the amino group and the acidic proton of the hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17672-22-9 | |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Appearance | Dark brown or tan solid | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | |

| SMILES | OC1=C(C)C=CC=C1N | [1] |

| InChI Key | ALQKEYVDQYGZDN-UHFFFAOYSA-N |

Synthesis Pathway: Catalytic Reduction of 2-Methyl-6-nitrophenol

The most efficient and widely adopted method for preparing this compound is the catalytic reduction of its nitro precursor, 2-Methyl-6-nitrophenol. This method is favored due to its high yield, clean conversion, and atom economy.[5] The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[5][6][7]

Rationale for Method Selection

-

Expertise & Causality: Catalytic hydrogenation is selected over other reduction methods (e.g., metal-acid reductions) because it avoids the use of harsh acidic conditions that could lead to side reactions on the phenol ring. Furthermore, the workup is significantly simpler, often requiring only the filtration of the catalyst followed by solvent removal.[5] Palladium on carbon is an excellent choice as it demonstrates high activity and selectivity for nitro group reduction under mild conditions (room temperature and atmospheric pressure of H₂).[5]

-

Trustworthiness & Validation: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), providing a clear endpoint. The disappearance of the starting material (2-Methyl-6-nitrophenol) and the appearance of the product spot confirms the reaction's completion, creating a self-validating system.

Synthesis Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of 2-Methyl-6-nitrophenol.

Detailed Experimental Protocol

Objective: To synthesize this compound via the catalytic reduction of 2-Methyl-6-nitrophenol.

Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-6-nitrophenol | ≥98% | Commercial | Starting Material |

| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercial | Handle with care; pyrophoric when dry |

| Ethyl Acetate (EtOAc) | Anhydrous | Commercial | Reaction Solvent |

| Ethanol (EtOH) | Anhydrous | Commercial | Reaction Co-solvent |

| Hydrogen (H₂) Gas | High Purity | Gas Cylinder | Reducing Agent |

| Celite® (Diatomaceous Earth) | Filtration Aid | Commercial | For catalyst removal |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-nitrophenol (e.g., 542 mg, 3.54 mmol) in a mixed solvent system of ethyl acetate and ethanol (e.g., 5.5 mL EtOAc / 11 mL EtOH).[5] The use of a solvent mixture ensures the solubility of both the nonpolar starting material and the more polar product.

-

Inerting: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 54 mg, 10 wt% of the starting material) to the flask under a positive pressure of inert gas.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas to maintain a positive H₂ atmosphere at approximately 1 atm.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the reactants, solvent, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes several hours to overnight.[5]

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry, as Pd/C is pyrophoric. Quench it with water before disposal.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which often solidifies upon standing and is typically of sufficient purity for many applications.[5] If further purification is needed, recrystallization or column chromatography can be employed.

Comprehensive Characterization

Unequivocal identification and purity assessment of the synthesized this compound are critical. A multi-technique approach provides the necessary validation.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from various analytical techniques. These values are based on established principles of spectroscopy and data from structurally similar compounds.[8][9][10][11]

Table 2: Expected Analytical Characterization Data

| Technique | Parameter | Expected Result/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm (m, 3H, Ar-H), ~4.5-5.5 ppm (br s, 3H, -OH & -NH₂), ~2.1 ppm (s, 3H, -CH₃) | Confirms proton environments and integration. -OH and -NH₂ protons are broad and exchangeable. |

| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm (C-OH), ~135-140 ppm (C-NH₂), ~110-130 ppm (Ar-C), ~15-20 ppm (-CH₃) | Confirms the number and type of carbon atoms in the molecule. |

| FTIR | Wavenumber (cm⁻¹) | 3300-3500 (O-H, N-H stretches), 2850-2950 (C-H stretch), ~1600 (N-H bend), ~1250 (C-N stretch) | Identifies key functional groups present in the molecule.[12][13] |

| Mass Spec (EI) | m/z | 123.1 (M⁺) | Confirms the molecular weight of the compound.[4] |

| HPLC | Purity | >95% (Area under the curve) | Quantifies the purity of the synthesized product. |

| Melting Point | Range | Literature-specific value | A sharp melting point range indicates high purity. |

Step-by-Step Characterization Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[14]

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks for the ¹H spectrum. Compare the resulting shifts and integrations with the expected values in Table 2.

-

-

FTIR Spectroscopy:

-

Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.[8]

-

Identify the characteristic absorption bands corresponding to the O-H, N-H, C-H, and other key functional groups.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).

-

Acquire the mass spectrum and identify the molecular ion peak (M⁺) corresponding to the molecular weight of 123.15 g/mol .

-

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Profile: this compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

-

-

Handling: Always handle this chemical in a well-ventilated fume hood.[16] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[17]

-

Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a multi-faceted analytical approach, researchers can confidently produce and validate this important chemical intermediate. The protocols and data presented herein serve as a trusted resource for professionals in drug development and chemical synthesis, ensuring both the quality of the final product and the safety of the practitioner.

References

-

ChemBK. 2-Amino-4-Methyl-6-Nitro Phenol. [Link]

-

PubChem. 2-Amino-5-methylphenol | C7H9NO | CID 76082. [Link]

-

Srini Chem. 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. [Link]

-

ResearchGate. 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. [Link]

-

ACS Omega. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. [Link]

-

Royal Society of Chemistry. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

-

Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]

- Google Patents. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.

-

Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubChem. 5-Amino-2-methylphenol | C7H9NO | CID 17818. [Link]

- Google Patents.

-

ResearchGate. Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... [Link]

- Google Patents.

-

ResearchGate. Catalytic reduction of nitrophenol with [CoS]@NU‐1000. [Link]

-

NIST WebBook. Phenol, 2-amino-5-methyl-. [Link]

- Google Patents.

-

ResearchGate. FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. [Link]

-

Quora. What is the NMR peak for methylphenol?. [Link]

-

PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. [Link]

-

ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]

-

NIST WebBook. Phenol, 2-methyl-. [Link]

-

ATB. 2-(Hydroxymethyl)-6-methylphenol | C8H10O2. [Link]

-

NIST WebBook. 2-Methoxy-6-methylphenol. [Link]031&Type=MASS)

Sources

- 1. CAS 17672-22-9: this compound | CymitQuimica [cymitquimica.com]

- 2. srinichem.com [srinichem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-2-methylphenol | 17672-22-9 [chemicalbook.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-2-methylphenol(53222-92-7) 1H NMR [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 17672-22-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

"physicochemical properties of 2-Amino-6-methylphenol"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylphenol

Authored by a Senior Application Scientist

Introduction: The Molecular Profile of this compound

This compound, identified by the CAS Number 17672-22-9, is an organic compound of significant interest in synthetic chemistry.[1] Its structure is characterized by a phenolic ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group, as well as a methyl group (-CH3).[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block and intermediate in the synthesis of a wide range of molecules, including dyes and pharmaceuticals.[1][2] The presence of the amino group makes the compound a weak base, while the hydroxyl group provides acidic properties and the capacity for hydrogen bonding, which influences its solubility.[1] This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective application.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in chemical reactions, purification processes, and formulation development. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][3][4] |

| Molecular Weight | 123.15 g/mol | [1][4][5] |

| CAS Number | 17672-22-9 | [1][3][5] |

| Appearance | Pale yellow or dark brown solid/crystalline powder | [1][5] |

| Melting Point | 86 °C | [5] |

| Boiling Point | 232.9 ± 28.0 °C (Predicted) | [5] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 10.10 ± 0.10 (Predicted) | [5] |

| Flash Point | 94.7 °C | [5] |

| Vapor Pressure | 0.0377 mmHg at 25°C | [5] |

Solubility Profile

This compound is described as being soluble in polar solvents.[1] The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding, which enhances its solubility in protic solvents like water.[1] Conversely, its aromatic ring and methyl group provide some nonpolar character, allowing for solubility in various organic solvents.[6] Its solubility can be influenced by the pH of the solution; at lower pH, the amino group can be protonated, potentially increasing its aqueous solubility.[6]

Spectroscopic and Analytical Characterization

A thorough understanding of a compound's structure and purity relies on modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR would show characteristic peaks for the seven carbon atoms in their unique chemical environments.

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups present. Key expected absorptions include O-H and N-H stretching bands (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z ratio corresponding to its molecular weight (approximately 123.15).[7][8]

-

UV-Vis Spectroscopy : The electronic absorption spectrum in the ultraviolet-visible range is determined by the π-electron system of the aromatic ring. Substituents like -OH and -NH₂ can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene.[9]

Experimental Protocols: A Practical Guide

The following sections outline standardized methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Melting Point Determination via Capillary Method

Causality: The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for precise and reproducible measurements.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Protocol: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (86 °C).[5]

-

Observation: Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range. For a pure compound, this range should be narrow (≤ 2 °C).

Caption: Workflow for Melting Point Determination.

General Protocol for Spectroscopic Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectroscopic data. The choice of solvent is critical; it must dissolve the analyte without interfering with the spectral regions of interest. Deuterated solvents are required for NMR to avoid large solvent signals overwhelming the analyte's spectrum.

Methodology:

-

Solvent Selection:

-

NMR: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.

-

UV-Vis: Select a UV-transparent solvent (e.g., ethanol, methanol, water) that dissolves the compound.

-

IR (Solution): Use an IR-transparent solvent (e.g., CCl₄, CS₂). Alternatively, for solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Weighing: Accurately weigh a precise amount of this compound required to achieve the desired concentration for the specific technique (e.g., 5-10 mg for NMR, µg/mL range for UV-Vis).

-

Dissolution: Dissolve the weighed sample in the chosen solvent within a clean, appropriate container (e.g., NMR tube, volumetric flask). Use sonication if necessary to ensure complete dissolution.

-

Analysis: Transfer the prepared solution to the appropriate cuvette or cell and place it in the spectrometer for analysis.

-

Blank Correction: For UV-Vis, run a baseline spectrum with the pure solvent and subtract it from the sample spectrum to correct for solvent absorbance.

Caption: General Workflow for Spectroscopic Analysis.

Chemical Reactivity, Stability, and Handling

Reactivity

This compound is a versatile intermediate in organic synthesis.[1] The amino group can undergo reactions typical of anilines, such as diazotization, while the phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated by both the -NH₂ and -OH groups, making it susceptible to electrophilic aromatic substitution.

Stability and Storage

The compound is stable under normal conditions.[10] However, phenols and anilines are often susceptible to oxidation, which can lead to discoloration. For long-term integrity, it should be stored in a dry, dark place at refrigerated temperatures (2-8 °C).[5]

Safety and Handling

According to safety data, this compound is classified as a warning-level hazard. It is considered an irritant and may be harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists or if ingested.[10]

References

-

2-Amino-6-tert-butyl-4-methyl-phenol - Vapor Phase IR Spectrum. SpectraBase. [Link]

-

5-Amino-2-methylphenol | C7H9NO | CID 17818. PubChem, National Institutes of Health. [Link]

-

2-Amino-4-methylphenol - Solubility of Things. Solubility of Things. [Link]

-

6-Amino-2-methylphenol. ChemBK. [Link]

-

2-Amino-5-methylphenol | C7H9NO | CID 76082. PubChem, National Institutes of Health. [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. [Link]

-

2-Amino-4-methylphenol | C7H9NO | CID 7264. PubChem, National Institutes of Health. [Link]

-

CAS NO. 17672-22-9 | 2-amino-6-methyl-phenol - 95%. Arctom. [Link]

-

Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. [Link]

-

Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... ResearchGate. [Link]

-

17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Srini Chem. [Link]

-

UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO. ResearchGate. [Link]

-

Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]

-

Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. CIR Report Data Sheet. [Link]

-

The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

-

2,4-Di-tert-butyl-6-methylphenol | CAS#:616-55-7. Chemsrc. [Link]

Sources

- 1. CAS 17672-22-9: this compound | CymitQuimica [cymitquimica.com]

- 2. srinichem.com [srinichem.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-6-methylphenol (CAS Number 17672-22-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6-methylphenol, a versatile chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its properties, synthesis, reactivity, and applications, grounded in scientific integrity and practical expertise.

Introduction: A Versatile Building Block

This compound, also known as 6-amino-o-cresol, is an aromatic organic compound featuring an amino group and a hydroxyl group ortho to a methyl group on a benzene ring.[1] This substitution pattern imparts a unique combination of chemical reactivity and physical properties, making it a valuable precursor in the synthesis of a wide range of more complex molecules. Its primary utility lies in its role as a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2] The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, offering a gateway to diverse molecular architectures of interest in medicinal chemistry and materials science.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and synthesis. This section details its key characteristics, supported by spectroscopic data for structural elucidation and quality control.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17672-22-9 | [3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Dark brown solid | [1] |

| Melting Point | 86-90 °C | |

| Solubility | Soluble in polar solvents. Slightly soluble in water, ethanol, and acetone. | [1][2] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following are representative spectral data.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton NMR (¹H NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the three different substituents.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbon NMR (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected chemical shifts include those for the carbon atom bonded to the hydroxyl group (C-O), the carbon atom bonded to the amino group (C-N), the aromatic carbons, and the methyl carbon.

2.2.3. Infrared (IR) Spectroscopy

-

Infrared (IR) Spectrum: The IR spectrum is valuable for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, and C=C stretching vibrations of the aromatic ring.

2.2.4. Mass Spectrometry (MS)

-

Mass Spectrum: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, along with other fragment ions resulting from the cleavage of the molecule.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-methyl-6-nitrophenol. This transformation can be accomplished using various reducing agents.

Synthetic Workflow: Reduction of 2-Methyl-6-nitrophenol

A reliable method for the synthesis of this compound involves the catalytic hydrogenation of 2-methyl-6-nitrophenol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation [5]

-

Reaction Setup: In a suitable reaction flask, combine 2-methyl-6-nitrophenol (1.0 equivalent) and a 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material).

-

Solvent Addition: Add a mixed solvent system of ethyl acetate (EtOAc) and ethanol (EtOH), for instance, in a 1:2 volume ratio.

-

Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere at atmospheric pressure.

-

Catalyst Removal: Upon completion of the reaction (monitored by techniques like TLC), filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a brown solid. An 85% yield has been reported for this method.[5]

Purification Methodologies

The purity of this compound is critical for its subsequent use in synthesis. Recrystallization is a common and effective method for its purification.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system. For aminophenols, polar solvents or mixtures are often effective. Common choices include ethanol, methanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by a brief period of heating.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, which promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the activating methyl group.

Reactivity of the Aromatic Ring

The amino and hydroxyl groups are strong activating groups that direct electrophilic aromatic substitution to the positions ortho and para to them. The methyl group is a weaker activating group. This makes the aromatic ring of this compound highly susceptible to reactions with electrophiles.

Caption: Key reaction pathways for this compound.

Reactions of the Amino Group

The primary amino group is a key site of reactivity. It can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be converted to a wide range of other functional groups. The amino group can also be acylated with acyl halides or anhydrides to form amides.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. The phenoxide is a strong nucleophile and can participate in Williamson ether synthesis. The hydroxyl group can also be acylated to form esters.

Applications in Synthesis

-

Dye Synthesis: this compound is a precursor in the manufacture of various dyes.[2][5] Its diazonium salt can be coupled with other aromatic compounds to form azo dyes, which are a large and important class of colorants.

-

Pharmaceutical Synthesis: The structural motif of this compound is found in some biologically active molecules. Its ability to undergo a variety of chemical transformations makes it a useful starting material in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its utility in the synthesis of dyes, pharmaceuticals, and other complex organic molecules is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 6-Amino-o-cresol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]

- Google Patents. (n.d.). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Amino-4-methylphenol in Modern Dye Manufacturing. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]

-

Green Chemistry. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ACS Publications. (n.d.). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 6-Amino-o-Cresol as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. CAS 17672-22-9: this compound | CymitQuimica [cymitquimica.com]

- 2. srinichem.com [srinichem.com]

- 3. 17672-22-9 CAS Manufactory [m.chemicalbook.com]

- 4. 17672-22-9|this compound|BLD Pharm [bldpharm.com]

- 5. 6-Amino-2-methylphenol | 17672-22-9 [chemicalbook.com]

- 6. Reagents & Solvents [chem.rochester.edu]

A Comprehensive Technical Guide to the Solubility of 2-Amino-6-methylphenol in Common Organic Solvents

Introduction

2-Amino-6-methylphenol, a substituted aminophenol, is a molecule of significant interest in the chemical and pharmaceutical industries. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl group on a benzene ring, imparts a distinct combination of polarity, hydrogen bonding capability, and steric hindrance. These characteristics govern its solubility in various organic solvents, a critical parameter for its synthesis, purification, reaction chemistry, and formulation. This technical guide provides an in-depth exploration of the solubility of this compound, offering a blend of theoretical principles, practical experimental methodologies, and a review of available data to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

Molecular Structure and Functional Groups

The structure of this compound features three key functional groups that dictate its intermolecular interactions:

-

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and a weak Brønsted-Lowry base.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group that is a strong hydrogen bond donor and weakly acidic.

-

Methyl Group (-CH₃): A nonpolar alkyl group that introduces steric hindrance and contributes to van der Waals forces.

The ortho-positioning of the amino and methyl groups relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which may influence its interaction with solvent molecules.

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and accuracy. A reverse-phase column with a UV detector is typically suitable for analyzing aromatic compounds like this compound. [1]* UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. It is suitable for pure solutions where this compound is the only absorbing species at the analytical wavelength. A calibration curve must be established.

-

Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is less accurate, especially for low solubilities, and is prone to errors from non-volatile impurities.

Solubility of this compound in Common Organic Solvents

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. Therefore, the following table provides a qualitative assessment based on the principles of chemical similarity and available data for the analogous compounds 2-aminophenol and o-cresol.

| Solvent | Solvent Class | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale and Analog Data |

| Methanol | Polar Protic | High | Donor & Acceptor | High | 2-Aminophenol is soluble in ethanol. [2]Phenolic compounds generally show good solubility in alcohols. |

| Ethanol | Polar Protic | High | Donor & Acceptor | High | 2-Aminophenol is soluble in ethanol. [2][3]o-Cresol is miscible with ethanol. [4][5] |

| Acetone | Polar Aprotic | High | Acceptor | High | 2-Aminophenol is soluble in acetone. [3]4-Aminophenol is soluble in acetone. [6][7] |

| Ethyl Acetate | Polar Aprotic | Medium | Acceptor | Moderate to High | 4-Aminophenol is soluble in ethyl acetate. [7][8] |

| Acetonitrile | Polar Aprotic | High | Acceptor | Moderate to High | 2-Aminophenol is very soluble in acetonitrile. [9][10] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Acceptor | High | Phenolic compounds often exhibit high solubility in DMF. |

| Toluene | Aromatic Hydrocarbon | Low | None | Low | 2-Aminophenol is slightly soluble in toluene. [9]o-Cresol is soluble in benzene (a similar aromatic hydrocarbon). [11] |

| Heptane/Hexane | Aliphatic Hydrocarbon | Very Low | None | Very Low / Insoluble | The large polarity mismatch between the solute and solvent will result in poor solubility. Aniline is soluble in many organic solvents but its solubility in non-polar solvents is lower than in polar ones. [12] |

| Diethyl Ether | Ether | Low | Acceptor | Moderate | 2-Aminophenol is soluble in diethyl ether. [2][3] |

| Chloroform | Halogenated | Medium | Weak Donor | Low to Moderate | 4-Aminophenol has negligible solubility in chloroform. [7][8]o-Cresol is soluble in chloroform. [4][5]The presence of the polar amino and hydroxyl groups in this compound likely reduces its solubility compared to o-cresol. |

Safety and Handling Considerations

As a responsible scientist, it is imperative to handle this compound with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The solubility of this compound is governed by its polar nature, arising from the presence of amino and hydroxyl functional groups. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. While quantitative experimental data is limited, a strong understanding of the underlying physicochemical principles and the solubility of analogous compounds provides a reliable framework for solvent selection. For critical applications, the experimental determination of solubility using the shake-flask method coupled with a robust analytical technique like HPLC is strongly recommended. This guide serves as a foundational resource to aid researchers in making informed decisions regarding the use of this compound in various solvent systems.

References

- 2-Aminophenol | Solubility of Things. (n.d.).

- o-Cresol | Solubility of Things. (n.d.).

- 2-Aminophenol 95-55-6 wiki. (n.d.).

- 2-Aminophenol | 95-55-6 - Benchchem. (n.d.).

- O-Cresol: Properties, Reactions, Production And Uses - Chemcess. (2025, June 29).

-

o-Cresol - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

O-Cresol | CH3C6H4OH | CID 335 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

- O-Cresol (CAS 95-48-7): Odor profile, Properties, & IFRA compliance. (n.d.).

- 2-Aminophenol: properties, applications and safety - ChemicalBook. (2023, October 7).

- The Solubility of Aniline - ChemicalBook. (2022, November 18).

- Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (n.d.).

-

4-Aminophenol - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15). Retrieved January 9, 2026, from [Link]

- 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6 - Kajay Remedies. (n.d.).

- 4-Aminophenol - Solubility of Things. (n.d.).

-

4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

- CAS 17672-22-9: this compound | CymitQuimica. (n.d.).

- Determination of aminophenol isomers by high-speed liquid chromatography - PubMed. (1976, October).

Sources

- 1. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. o-Cresol - Wikipedia [en.wikipedia.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. chemcess.com [chemcess.com]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-6-methylphenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers in drug development and chemical synthesis, the precise characterization of molecules such as 2-Amino-6-methylphenol (CAS 17672-22-9) is critical. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, provide standardized experimental protocols for data acquisition, and present the spectral data in a clear, accessible format. The narrative is grounded in the fundamental principles of NMR spectroscopy, drawing on data from analogous substituted aromatic systems to provide a comprehensive and predictive analysis.

Molecular Structure and Expected Spectral Features

This compound is a disubstituted aromatic compound featuring three distinct functional groups on the benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a methyl (-CH₃) group. The relative positions of these substituents (ortho to each other) break the symmetry of the phenyl ring, rendering the three aromatic protons and all seven carbon atoms chemically non-equivalent.[3] Consequently, we anticipate three distinct signals for the aromatic protons in the ¹H NMR spectrum and seven unique signals in the ¹³C NMR spectrum. The electron-donating nature of the -OH, -NH₂, and -CH₃ groups will significantly influence the electronic environment of the ring, generally shielding the aromatic protons and carbons and shifting their signals to lower chemical shift values (upfield) compared to unsubstituted benzene.[3]

Structural Diagram for NMR Assignment

Below is the chemical structure of this compound with atom numbering used for the subsequent spectral assignments.

Sources

"mass spectrometry fragmentation pattern of 2-Amino-6-methylphenol"

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-methylphenol

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₉NO, Molecular Weight: 123.15 g/mol ).[1][2] As a key intermediate in pharmaceutical and chemical synthesis, understanding its mass spectral behavior is critical for identification and structural elucidation. This document, intended for researchers and drug development professionals, synthesizes established fragmentation principles of aromatic, phenolic, and amine compounds to propose the primary fragmentation pathways. We will explore the generation of the molecular ion and key fragment ions through characteristic neutral losses, such as methyl radicals (•CH₃), carbon monoxide (CO), and hydrogen cyanide (HCN). The causality behind these fragmentation routes is explained, supported by data from analogous structures and authoritative sources. A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis is also detailed.

Introduction to the Mass Spectrometry of Substituted Phenols

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. In electron ionization (EI), high-energy electrons bombard a molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•⁺).[3] This molecular ion is energetically unstable and undergoes a series of predictable cleavage and rearrangement reactions to form smaller, stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

This compound possesses three key functional groups on an aromatic ring: a hydroxyl group (-OH), an amino group (-NH₂), and a methyl group (-CH₃). Each group directs the fragmentation in a characteristic manner:

-

Phenolic Hydroxyl Group: Promotes the loss of a hydrogen radical (•H), carbon monoxide (CO), and a formyl radical (•CHO).[4]

-

Aromatic Amino Group: Directs the fragmentation through the loss of hydrogen cyanide (HCN). The presence of nitrogen also dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle known as the Nitrogen Rule.[5]

-

Methyl Group: Can be lost as a stable methyl radical (•CH₃) via benzylic cleavage.

This guide will dissect how these functionalities collectively influence the fragmentation cascade of this compound.

Experimental Protocol: GC-MS Analysis

To obtain a reproducible mass spectrum for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization is often employed for phenolic compounds to enhance volatility, but a direct analysis is also feasible.[6]

Objective: To acquire the 70 eV electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

-

Chromatographic Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (Split mode, e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions:

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40–300.

-

This protocol ensures sufficient separation and provides the standard ionization energy (70 eV) required to generate a comparable and library-searchable mass spectrum.[6]

Predicted Electron Ionization (EI) Fragmentation Pattern

The fragmentation of this compound is initiated by the formation of the molecular ion (M•⁺) at m/z 123. The stability of the aromatic ring ensures that this peak will be prominent.[7] Subsequent fragmentation events are driven by the formation of stable neutral molecules and resonance-stabilized cations.

Primary Fragmentation Pathways

The principal fragmentation routes from the molecular ion at m/z 123 are outlined below. The stability of the resulting ions often dictates the relative abundance of the observed peaks.

-

Loss of a Methyl Radical (•CH₃): A facile cleavage of the C-C bond between the aromatic ring and the methyl group results in the loss of a •CH₃ radical (15 Da). This is a highly favorable pathway, leading to the formation of a stable aminophenol cation at m/z 108 . This ion is expected to be one of the most abundant peaks in the spectrum.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols involves the expulsion of a neutral CO molecule (28 Da) after rearrangement.[4] This pathway leads to the formation of an ion at m/z 95 .

-

Loss of Hydrogen Cyanide (HCN): The presence of the amino group facilitates the elimination of HCN (27 Da) from the aromatic ring, a common fragmentation for aromatic amines. This results in an ion at m/z 96 .

-

Loss of a Formyl Radical (•CHO): Phenols are also known to lose a formyl radical (29 Da), which can be conceptualized as a consecutive loss of H• and CO. This pathway generates a significant ion at m/z 94 .[4]

Visualization of Fragmentation

The proposed primary fragmentation pathways are illustrated in the following diagram.

Sources

The Spectroscopic Signature of 2-Amino-6-methylphenol: A Comprehensive Technical Guide to its UV-Vis Absorption Spectrum

Introduction: The Chromophoric System of 2-Amino-6-methylphenol

This compound is an aromatic compound featuring a phenol backbone substituted with both an amino (-NH₂) and a methyl (-CH₃) group at the ortho and meta positions relative to the hydroxyl group, respectively.[1][2] This substitution pattern creates a unique electronic environment within the benzene ring, which acts as the primary chromophore—the part of the molecule responsible for absorbing UV-Vis radiation.

The electronic transitions that govern the UV-Vis absorption of benzene and its derivatives are primarily π → π* transitions. The benzene spectrum typically displays two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. The presence of auxochromes, such as the hydroxyl (-OH) and amino (-NH₂) groups, which possess non-bonding electrons, leads to significant alterations in the absorption spectrum. These groups extend the conjugated system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary bands. The methyl group, being a weak auxochrome, exerts a smaller, yet noticeable, influence on the spectrum.

Predicted UV-Vis Absorption Characteristics

Based on the spectroscopic behavior of analogous compounds like phenol, o-cresol, and o-aminophenol, the UV-Vis spectrum of this compound in a non-polar, aprotic solvent is expected to exhibit two main absorption bands.

Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

| Band Designation | Predicted λmax (nm) | Associated Electronic Transition | Expected Molar Absorptivity (ε) |

| Primary Band (E-band) | ~210 - 230 | π → π | High |

| Secondary Band (B-band) | ~270 - 290 | π → π | Moderate to Low |

The presence of the electron-donating amino and hydroxyl groups is anticipated to cause a significant red shift in both bands compared to unsubstituted benzene. The interplay of these two powerful auxochromes, ortho to each other, will likely lead to a complex spectrum where the B-band may show a loss of its fine vibrational structure.

The Critical Influence of Solvent and pH

The UV-Vis absorption spectrum of this compound is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution. Understanding these effects is paramount for accurate and reproducible spectroscopic analysis.

Solvent Effects (Solvatochromism)

The polarity of the solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.

-

Non-polar Solvents (e.g., Cyclohexane, Hexane): In these solvents, the spectrum will most closely represent the intrinsic electronic transitions of the molecule with minimal intermolecular interactions. The fine structure of the B-band, if present, is most likely to be observed in such an environment.

-

Polar, Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These solvents can induce small shifts in the absorption bands due to dipole-dipole interactions.

-

Polar, Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amino and hydroxyl groups of this compound. This hydrogen bonding can lead to more significant shifts in the absorption maxima. Typically, a red shift (bathochromic shift) is observed for π → π* transitions in the presence of polar, protic solvents.

pH Effects: A Tale of Two Functional Groups

The pH of the aqueous solution will have a dramatic effect on the UV-Vis spectrum of this compound due to the presence of the acidic phenolic hydroxyl group and the basic amino group.

-

Acidic Conditions (Low pH): In a sufficiently acidic medium, the amino group will be protonated to form an anilinium ion (-NH₃⁺). This protonation effectively removes the lone pair of electrons on the nitrogen from the conjugated system. Consequently, a hypsochromic shift (blue shift) to shorter wavelengths is expected, as the spectrum will more closely resemble that of o-cresol.

-

Neutral Conditions (pH ≈ 7): In a neutral solution, the molecule will exist predominantly in its un-ionized form.

-

Basic Conditions (High pH): In an alkaline medium, the phenolic proton will be abstracted, forming a phenoxide ion (-O⁻). The resulting negative charge is a powerful electron-donating group that significantly extends the conjugation of the aromatic ring. This will lead to a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased intensity) of the absorption bands. This dramatic change in the spectrum upon basification is a characteristic feature of phenolic compounds.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable and high-quality UV-Vis absorption spectrum of this compound, the following detailed experimental protocol is recommended.

Materials and Instrumentation

-

Analyte: this compound (CAS 17672-22-9), of high purity (≥98%).[3]

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, deionized water).

-

Buffers: A series of buffer solutions covering a wide pH range (e.g., phosphate, borate buffers).

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the analyte in a small amount of a suitable solvent (e.g., ethanol) and then dilute to a final known volume in a volumetric flask to prepare a concentrated stock solution.

-

-

Working Solution Preparation:

-

Prepare a series of working solutions by diluting the stock solution with the desired solvent (e.g., cyclohexane for non-polar measurements, or the appropriate buffer for pH-dependent studies). The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

-

Calibrate the instrument by running a baseline correction with a cuvette filled with the same solvent or buffer used for the sample.

-

-

Spectral Measurement:

-

Rinse a clean quartz cuvette with the working solution and then fill it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each observed band.

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Experimental Workflow Diagram

Figure 1: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Data Interpretation and Applications

The UV-Vis spectrum of this compound can be a valuable tool in various scientific and industrial applications:

-

Quantitative Analysis: By constructing a calibration curve based on the Beer-Lambert law, the concentration of this compound in a sample can be accurately determined.

-

Purity Assessment: The presence of impurities may be indicated by the appearance of additional absorption bands or shifts in the expected λmax values.

-

Reaction Monitoring: The progress of chemical reactions involving this compound can be monitored by observing changes in its characteristic absorption spectrum.

-

Physicochemical Studies: The pH-dependent spectral shifts can be used to determine the pKa values of the amino and hydroxyl groups.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of this compound is not widely published, a comprehensive understanding of its likely spectral characteristics can be derived from established spectroscopic principles and the analysis of structurally similar compounds. The electronic transitions within the substituted benzene ring are predicted to give rise to two primary absorption bands in the UV region. The precise positions and intensities of these bands are highly dependent on the solvent environment and, most notably, the pH of the solution. The provided experimental protocol offers a robust framework for the empirical determination and characterization of this important spectroscopic signature, enabling its application in quantitative analysis, quality control, and further research endeavors.

References

-

ResearchGate. (n.d.). a) pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm... Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

-

ResearchGate. (2018). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 6-Amino-o-Cresol as Used in Cosmetics. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]

-

European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). Retrieved from [Link]

-

PubMed. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. Retrieved from [Link]

-

ResearchGate. (2004). Final Report on the Safety Assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol1. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

-

NIST WebBook. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2-Amino-6-methylphenol

For the modern researcher and drug development professional, the novel application of unique chemical entities is a cornerstone of innovation. 2-Amino-6-methylphenol, a versatile aromatic amine and phenolic compound, presents significant opportunities in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its dual functional nature also necessitates a nuanced and rigorous approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a research and development setting.

Section 1: Understanding the Hazard Profile of this compound

A thorough comprehension of the inherent chemical and toxicological properties of this compound is fundamental to establishing a robust safety protocol. This compound is a solid at room temperature and exhibits solubility in polar solvents.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17672-22-9 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Dark brown solid | [1] |

| Melting Point | 160 - 165 °C | [4] |

Toxicological Hazards and Routes of Exposure

This compound is classified as harmful and an irritant.[2] The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Toxicity: It is harmful if swallowed or inhaled.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The toxicological profile of aromatic amines, in general, suggests the potential for long-term health effects with repeated exposure, underscoring the importance of minimizing all routes of contact.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A proactive approach to safety prioritizes engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final and critical barrier.

Engineering Controls: The First Line of Defense

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling solid materials.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities of solutions.

-

Hand Protection: Due to the skin-irritating nature of this compound, appropriate glove selection is paramount. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or when working with concentrated solutions, consider double-gloving or using a more robust glove material like neoprene.[6] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[7]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a significant splash risk, a chemically resistant apron is also recommended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's stability.

Prudent Handling Practices

-

Weighing and Dispensing: Always weigh and dispense solid this compound in a chemical fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination of balances.

-

Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, especially with strong acids.

-

General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Storage Requirements: Ensuring Stability and Preventing Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

-

Container: Store in a tightly sealed, original container in a cool, dry, and dark place.[2] Recommended storage temperature is between 2-8°C.[2]

-

Location: Store in a well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[9] As an aromatic amine, it can react exothermically with acids.[7]

Section 4: Emergency Procedures - Preparedness and Response

Despite stringent safety measures, the potential for accidental exposure or spills exists. A well-defined and practiced emergency response plan is therefore non-negotiable.

In Case of Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[13]

Spill Response Protocol

The response to a spill should be dictated by its size and the immediate hazards it presents.

-

Minor Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[14]

-

-

Minor Spill (Liquid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area as described above.

-

-

Major Spill:

-

Evacuate the immediate area and alert others.

-

If the spill is large or involves volatile substances, evacuate the entire laboratory and activate the emergency alarm.

-

Contact the institution's emergency response team or local emergency services.

-

Provide them with the Safety Data Sheet (SDS) for this compound.

-

Waste Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Section 5: Conclusion

This compound is a valuable reagent in the arsenal of the research and development scientist. By fostering a deep understanding of its hazard profile and implementing the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. A culture of safety, grounded in scientific knowledge and proactive risk mitigation, is the ultimate key to successful and responsible innovation.

References

-

Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]

-

Safety data sheet. (2024, February 9). CPAchem. Retrieved from [Link]

-

Glove Selection. (n.d.). University of Colorado Colorado Springs, Emergency & Safety Services. Retrieved from [Link]

-

Glove Selection For Specific Chemicals. (n.d.). State University of New York at New Paltz. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. Retrieved from [Link]

-

FACT Sheet - Glove Selection. (2014, September 4). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

-

Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]

-

5-Amino-2-methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

Substance Information - 1,4-bis[(2-methylphenyl)amino]anthraquinone. (2023, June 9). European Chemicals Agency (ECHA). Retrieved from [Link]

-

SAFETY DATA SHEET - 5-Amino-2-methylphenol. (2024, February 16). Fisher Scientific. Retrieved from [Link]

-